n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
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Overview
Description
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is an organic compound that features a cyclobutylmethyl group attached to a pyrazole ring, which is further linked to a 2-methylpropan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclobutylmethyl halide reacts with the pyrazole ring.
Introduction of the 2-Methylpropan-2-Amine Moiety: This step involves the reaction of the intermediate compound with 2-methylpropan-2-amine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
- N-((1-(Cyclopentylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
- N-((1-(Cyclohexylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine
Uniqueness
N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)-2-methylpropan-2-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C13H23N3 |
---|---|
Molecular Weight |
221.34 g/mol |
IUPAC Name |
N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H23N3/c1-13(2,3)14-7-12-8-15-16(10-12)9-11-5-4-6-11/h8,10-11,14H,4-7,9H2,1-3H3 |
InChI Key |
ILEOWEOUYFLLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CN(N=C1)CC2CCC2 |
Origin of Product |
United States |
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